N-(4-{[(2Z)-2-[(4-ACETAMIDOBENZENESULFONYL)IMINO]-13-THIAZOLIDIN-3-YL]SULFONYL}PHENYL)ACETAMIDE
Overview
Description
N-(4-{[(2Z)-2-[(4-ACETAMIDOBENZENESULFONYL)IMINO]-13-THIAZOLIDIN-3-YL]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolidinyl ring, sulfonyl groups, and an acetylamino phenyl moiety. Its molecular formula is C18H18N4O5S3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2Z)-2-[(4-ACETAMIDOBENZENESULFONYL)IMINO]-13-THIAZOLIDIN-3-YL]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-acetylaminobenzenesulfonyl chloride with thiazolidine-2-thione in the presence of a base, followed by further reactions to introduce the sulfonyl and acetylamino groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2Z)-2-[(4-ACETAMIDOBENZENESULFONYL)IMINO]-13-THIAZOLIDIN-3-YL]SULFONYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can replace sulfonyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
N-(4-{[(2Z)-2-[(4-ACETAMIDOBENZENESULFONYL)IMINO]-13-THIAZOLIDIN-3-YL]SULFONYL}PHENYL)ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[(2Z)-2-[(4-ACETAMIDOBENZENESULFONYL)IMINO]-13-THIAZOLIDIN-3-YL]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The sulfonyl and thiazolidinyl groups play crucial roles in these interactions, contributing to the compound’s specificity and potency .
Comparison with Similar Compounds
Similar Compounds
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide: Shares the sulfonyl and acetamide groups but differs in the aromatic ring structure.
N-(4-[(4-aminophenyl)sulfonyl]phenyl)acetamide: Similar sulfonyl and acetamide groups but lacks the thiazolidinyl ring.
Uniqueness
N-(4-{[(2Z)-2-[(4-ACETAMIDOBENZENESULFONYL)IMINO]-13-THIAZOLIDIN-3-YL]SULFONYL}PHENYL)ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[4-[(Z)-[3-(4-acetamidophenyl)sulfonyl-1,3-thiazolidin-2-ylidene]amino]sulfonylphenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O6S3/c1-13(24)20-15-3-7-17(8-4-15)31(26,27)22-19-23(11-12-30-19)32(28,29)18-9-5-16(6-10-18)21-14(2)25/h3-10H,11-12H2,1-2H3,(H,20,24)(H,21,25)/b22-19- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKMZCUWOMVQBX-QOCHGBHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)/N=C\2/N(CCS2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O6S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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